molecular formula C7H13NO3 B1316790 6-Nitroheptan-3-one CAS No. 83188-08-3

6-Nitroheptan-3-one

Cat. No. B1316790
CAS RN: 83188-08-3
M. Wt: 159.18 g/mol
InChI Key: ZYKAXLRSLQVORW-UHFFFAOYSA-N
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Description

6-Nitroheptan-3-one is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 . It is stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 6-Nitroheptan-3-one is 1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 . This indicates that the molecule consists of a heptanone backbone with a nitro group attached to the 6th carbon atom .


Physical And Chemical Properties Analysis

6-Nitroheptan-3-one is a solid or semi-solid or lump or liquid . It has a boiling point of 255.5±23.0°C at 760 mmHg . The compound is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Oxidative Synthesis of Isoxazoline-N-oxide

6-Nitroheptan-3-one is used in the synthesis of isoxazoline-N-oxide and bicyclo[3.1.0]hexane via oxidative intramolecular cyclization of optically active nitro alcohols. This process has a notable stereoselectivity and chemoselectivity, influenced by the configuration of the stereogenic center adjacent to the alkenyl group. This methodology is significant in preparing chiral heterocyclic systems and is applicable in the synthesis of complex organic compounds (Kamimura et al., 2016).

Bonding in Amorphous Carbon Nitride

Research on carbon nitride, specifically focusing on crystalline super-hard phases and amorphous phases with carbon-nitrogen bonds, is relevant to 6-Nitroheptan-3-one. This study examines the chemical bonding in carbon nitride, utilizing techniques like Nuclear Magnetic Resonance (NMR) and Electron Energy Loss Spectroscopy (EELS), which are essential in understanding the bonding and structure of such compounds (Rodil & Muhl, 2004).

Synthesis and Characterization of Nitramines

The synthesis of N-nitroso- and N-nitraminotetrazoles from aminotetrazoles, relevant to the study of 6-Nitroheptan-3-one, includes detailed characterization through vibrational spectroscopy, NMR, mass spectrometry, and X-ray diffraction. This research is significant in the field of organic chemistry for understanding the structure and bonding of nitramines, which has applications in various chemical synthesis processes (Karaghiosoff et al., 2006).

Cheletropic Decomposition of Cyclic Nitrosoamines

Theoretical studies on the cheletropic decompositions of various nitrosoamines, including 6-nitroso-6-azabicyclo[2.1.1]hexa-4-ene, offer insights into the reaction mechanisms and stability of cyclic nitroso compounds. This research is relevant in the field of theoretical chemistry and aids in understanding the stability and decomposition pathways of nitroso compounds (Shustov & Rauk, 2000).

Microbial Degradation of Explosives

Studies on the biotransformation of nitroaromatic explosives like TNT and nitramine explosives such as RDX and HMX are indirectly relevant to the understanding of 6-Nitroheptan-3-one. This research explores the microbial degradation pathways and the potential for bioremediation of nitro compound-contaminated environments (Hawari et al., 2000).

Synthesis and Magnetic Properties of Nickel(I) Complexes

Research into the synthesis and magnetic properties of two-coordinate nickel(I) complexes, such as [Ni(6-Mes)2]+, involves the study of nitro compounds in coordination chemistry. Understanding the magnetic anisotropy and single-ion magnet behavior of such complexes contributes to the broader field of material science and inorganic chemistry, where nitro compounds like 6-Nitroheptan-3-one can play a role (Poulten et al., 2013).

Structural Analysis of Cyclic Nitrosoamines

The study of the reaction between tricyclo[4.1.0.0^(2,7)]heptane and nitryl chloride, leading to chlorination products instead of nitro compounds, highlights the importance of structural analysis in organic chemistry. The X-ray analysis of these chlorination products provides valuable insights into the structural orientation and reactivity of cyclic nitrosoamines, which is significant in understanding the behavior of similar compounds like 6-Nitroheptan-3-one (Borbulevych et al., 2002).

Vibrational Spectroscopy of Nitro Compounds

Vibrational spectroscopic studies, including FT-IR and FT-Raman, on compounds like 3-hydroxy-6-methyl-2-nitropyridine provide essential information about the structural and electronic properties of nitro compounds. This research aids in understanding the bonding, electronic structure, and reactivity of nitro compounds, which is crucial for the development of new materials and pharmaceuticals (Karnan et al., 2012).

Synthesis Optimization of Nitroquinazoline

The synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one, a compound structurally related to 6-Nitroheptan-3-one, demonstrates the importance of process optimization in chemical synthesis. This study focuses on the factors affecting the nitration process and the optimization methods, which are essential in the efficient and scalable production of nitro compounds (Ziyadullaev et al., 2020).

Safety And Hazards

6-Nitroheptan-3-one is classified under GHS07 for safety . The hazard statements associated with it are H227, H315, H319, and H335 . This indicates that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-nitroheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAXLRSLQVORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525634
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroheptan-3-one

CAS RN

83188-08-3
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DSC Black, AB Boscacci - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… Methyl nitrite and hydrogen chloride were separately, but simultaneously, bubbled through a vigorously stirred solution of 2,2,6-trimethyl-6-nitroheptan-3-one (3) (25 g) in anhydrous …
Number of citations: 5 www.publish.csiro.au
JB Kraïem, H Amri - sctunisie.org
… 4-Methylene-6-nitroheptan-3-one 5b. Yield (0.24 g, 73%) as a yellow oil; 1H-NMR (300 MHz, CDCl3): 6.02 (1H, s), 5.77 (1H, s), 4.70 (1H, m); 2.75 (2H, dd, 2J= 14.3 Hz, 3J= 4.4 Hz); …
Number of citations: 2 www.sctunisie.org

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